molecular formula C10H10F2O2 B13304743 1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13304743
M. Wt: 200.18 g/mol
InChI Key: CHHRNMOGRBOAFL-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound characterized by the presence of difluoro and hydroxy groups attached to a phenyl ring, along with a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable methylpropanone derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways, such as the MAP-kinase pathway, have been studied to understand its role in regulating cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one stands out due to its specific structural features, which confer unique reactivity and biological activity. Its difluoro and hydroxy groups contribute to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10F2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3

InChI Key

CHHRNMOGRBOAFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C(=C1)F)O)F

Origin of Product

United States

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